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molecular formula C10H13FO2S B8701837 (2,2-Dimethoxyethyl)(4-fluorophenyl)sulfane

(2,2-Dimethoxyethyl)(4-fluorophenyl)sulfane

Cat. No. B8701837
M. Wt: 216.27 g/mol
InChI Key: GUTJWPQMFDORSF-UHFFFAOYSA-N
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Patent
US05182279

Procedure details

Anhydrous chlorobenzene (1500 ml) was placed in a 3 liter 3-necked flask equipped with a condenser and a mechanical stirrer. The apparatus was flushed with nitrogen and about 495 grams of polyphosphoric acid (PPA) was added. The mixture was brought to gentle reflux and 161 g (0.74 mol) of crude (4-fluorophenylthio)- acetaldehyde dimethyl acetal was added during 2.5 hours and the solution was further refluxed for 19 hours. The reaction mixture was allowed to cool to ambient temperature and the organic phase was separated from the PPA. Residual PPA was decomposed with water and the resulting aqueous phase was extracted with toluene (2×150 ml). The combined organic phases was dried over MgSO4 and the solvents evaporated. The residue was fractionated to give 62.4 g (55%) of 5-fluorobenzothiophene which had b.p. 76°-77° C./ 4.5 mm Hg and m.p. 21°-22° C. 1H-NMR (CDCl3)δ7.00 (ddd, 1H), 7.20 (d, 1H, J =5.5Hz), 7.36 (dd,1H), 7.47 (d, 1H, J =5.5 Hz), 7.70 (dd,1H).
Quantity
161 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4][S:5][C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1>ClC1C=CC=CC=1>[F:12][C:9]1[CH:8]=[CH:7][C:6]2[S:5][CH:4]=[CH:3][C:11]=2[CH:10]=1

Inputs

Step One
Name
Quantity
161 g
Type
reactant
Smiles
COC(CSC1=CC=C(C=C1)F)OC
Step Two
Name
Quantity
1500 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser and a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
The apparatus was flushed with nitrogen and about 495 grams of polyphosphoric acid (PPA)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
the solution was further refluxed for 19 hours
Duration
19 h
CUSTOM
Type
CUSTOM
Details
the organic phase was separated from the PPA
EXTRACTION
Type
EXTRACTION
Details
the resulting aqueous phase was extracted with toluene (2×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvents evaporated

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC2=C(C=CS2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 62.4 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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